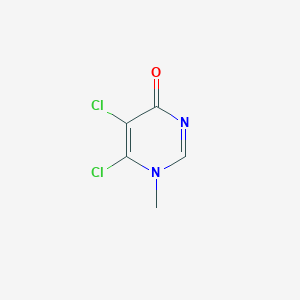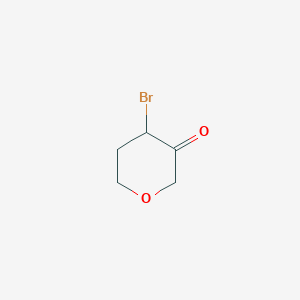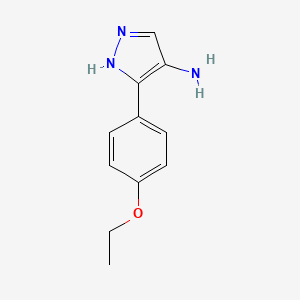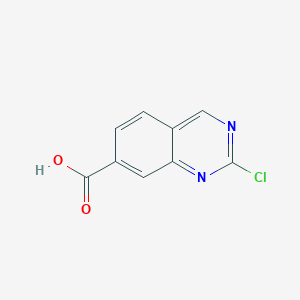
5,6-dichloro-1-methylpyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-1-methylpyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-1-methylpyrimidin-4(1H)-one typically involves the chlorination of 1-methylpyrimidin-4(1H)-one. This can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to ensure high yield and purity. Continuous flow reactors and advanced purification techniques may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidinone.
Scientific Research Applications
5,6-Dichloro-1-methylpyrimidin-4(1H)-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-dichloro-1-methylpyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary and require detailed study.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloropyrimidin-4(1H)-one: Similar structure but lacks the methyl group.
1-Methylpyrimidin-4(1H)-one: Similar structure but lacks the chloro groups.
Uniqueness
5,6-Dichloro-1-methylpyrimidin-4(1H)-one is unique due to the presence of both chloro and methyl groups, which can influence its reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C5H4Cl2N2O |
|---|---|
Molecular Weight |
179.00 g/mol |
IUPAC Name |
5,6-dichloro-1-methylpyrimidin-4-one |
InChI |
InChI=1S/C5H4Cl2N2O/c1-9-2-8-5(10)3(6)4(9)7/h2H,1H3 |
InChI Key |
XOLCPOXUUCQTIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=O)C(=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(3R,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]carbamate](/img/structure/B13008834.png)






![tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate](/img/structure/B13008876.png)


![1,8-Diazaspiro[4.6]undecane](/img/structure/B13008883.png)
![[(1S,5S)-2,4-dioxo-3-oxabicyclo[3.2.0]heptan-6-yl] acetate](/img/structure/B13008886.png)

